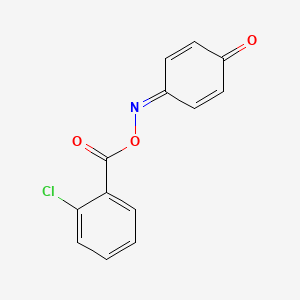
4-(2,5-dimethylphenyl)-N-(4-methylphenyl)-1-piperazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-dimethylphenyl)-N-(4-methylphenyl)-1-piperazinecarbothioamide is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 4-(2,5-dimethylphenyl)-N-(4-methylphenyl)-1-piperazinecarbothioamide is not fully understood. However, it has been proposed that the compound acts on the central nervous system by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. The compound has also been reported to interact with various receptors such as 5-HT1A, 5-HT2A, and D2 receptors.
Biochemical and Physiological Effects:
Studies have reported that 4-(2,5-dimethylphenyl)-N-(4-methylphenyl)-1-piperazinecarbothioamide exhibits various biochemical and physiological effects. The compound has been reported to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. It has also been shown to decrease the levels of corticosterone, a stress hormone. Additionally, the compound has been reported to exhibit antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-(2,5-dimethylphenyl)-N-(4-methylphenyl)-1-piperazinecarbothioamide is its potential therapeutic applications. The compound has been reported to exhibit various pharmacological properties, which make it a promising candidate for drug development. However, one of the limitations of the compound is its potential toxicity. Studies have reported that the compound can induce liver damage and oxidative stress at high doses.
Direcciones Futuras
There are various future directions for the research on 4-(2,5-dimethylphenyl)-N-(4-methylphenyl)-1-piperazinecarbothioamide. One of the directions is the investigation of the compound's potential use in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Another direction is the investigation of the compound's potential use in the treatment of psychiatric disorders such as schizophrenia and depression. Additionally, further studies can be conducted to investigate the mechanism of action of the compound and its potential toxicity.
Métodos De Síntesis
The synthesis of 4-(2,5-dimethylphenyl)-N-(4-methylphenyl)-1-piperazinecarbothioamide involves the reaction of 2,5-dimethylphenylamine and 4-methylphenyl isothiocyanate in the presence of a base. The reaction results in the formation of the desired compound, which can be purified by recrystallization. The synthesis method has been well established and has been reported in various scientific literature.
Aplicaciones Científicas De Investigación
4-(2,5-dimethylphenyl)-N-(4-methylphenyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticonvulsant, antidepressant, anxiolytic, and analgesic properties. The compound has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.
Propiedades
IUPAC Name |
4-(2,5-dimethylphenyl)-N-(4-methylphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3S/c1-15-5-8-18(9-6-15)21-20(24)23-12-10-22(11-13-23)19-14-16(2)4-7-17(19)3/h4-9,14H,10-13H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLPXMXPVHZEOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methoxy-6-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methylphenol](/img/structure/B5888714.png)
![3-[2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5888718.png)

![6-chloro-2-(2-furyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5888735.png)


![5H-spiro[benzo[h]tetrazolo[5,1-b]quinazoline-6,1'-cyclopentan]-7(12H)-one](/img/structure/B5888751.png)
![cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone](/img/structure/B5888766.png)


![1-[(4-iodophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5888783.png)
![5-[(2-carboxybenzoyl)amino]isophthalic acid](/img/structure/B5888803.png)

![N-(2,5-dimethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5888816.png)